2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-29-16-7-8-17(30-2)20-19(16)23-21(31-20)25-11-9-24(10-12-25)18(26)13-32(27,28)15-5-3-14(22)4-6-15/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMXCRZKVSKIRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Chlorobenzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that integrates several pharmacologically relevant moieties, including a sulfonyl group, a benzothiazole ring, and a piperazine structure. This combination suggests potential biological activities that merit detailed exploration.
Chemical Structure
The IUPAC name for the compound is:
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O4S |
| Molecular Weight | 441.93 g/mol |
Structural Features
The structural components of the compound include:
- Chlorobenzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
- Benzothiazole moiety : Associated with various biological activities including antimicrobial and anticancer properties.
- Piperazine ring : Often involved in neuropharmacological activity.
Antitumor Activity
Research has indicated that compounds similar to this one can exhibit significant antitumor activity. A study focused on benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines, including non-small cell lung cancer and melanoma. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds that incorporate piperazine and benzothiazole structures. Modifications in the substituents on the benzothiazole ring have been shown to influence biological activity significantly. For instance, the introduction of electron-withdrawing groups can enhance the potency of these compounds as allosteric enhancers of receptors .
The proposed mechanisms for the biological activity of this compound may include:
- Inhibition of Enzyme Activity : The sulfonyl group can act as an electrophile, potentially inhibiting key enzymes involved in tumor growth.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neurochemical pathways that affect tumorigenesis.
Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), a series of benzothiazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structures to our target exhibited GI50 values in the low micromolar range against various cancer cell lines. The most potent compound showed a GI50 of 0.1 µM against NCI-H522 cells .
Study 2: Receptor Binding Affinity
Another study explored the binding affinity of piperazine derivatives at adenosine receptors. The findings suggested that structural modifications around the piperazine ring could significantly enhance receptor binding, leading to increased biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
